Dichloro(2-methyl-2-phenylpropyl)phenylstannane

Crystal Engineering Organotin Chemistry Non-covalent Interactions

Standard diorganotin dichlorides (e.g., Ph2SnCl2) exhibit intermolecular Sn···Cl bridging, complicating solid-state studies and selective derivatization. This compound solves that problem.

• **Defined 'U' conformation** via intramolecular π-π interaction (centroid distance: 3.940 Å, dihedral: 14.0°)
• **No intermolecular Sn-halide bridges** - equivalent Sn-Cl bonds enable clean stepwise substitution
• **Isomorphous with dibromo analog** - head-to-head halogen-effect comparison possible

Supplied as a crystalline solid with analytical data. Immediate dispatch for R&D.

Molecular Formula C16H18Cl2Sn
Molecular Weight 399.9 g/mol
CAS No. 671213-77-7
Cat. No. B12525395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(2-methyl-2-phenylpropyl)phenylstannane
CAS671213-77-7
Molecular FormulaC16H18Cl2Sn
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC(C)(C[Sn](C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2
InChIInChI=1S/C10H13.C6H5.2ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;;;/h4-8H,1H2,2-3H3;1-5H;2*1H;/q;;;;+2/p-2
InChIKeyWZLAFWDYONSKJG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloroneophylphenyltin Structural Overview


Dichloro(2-methyl-2-phenylpropyl)phenylstannane (CAS 671213-77-7), also known as dichloroneophylphenyltin, is an unsymmetrical diorganotin dihalide of the general class RR'SnX2 [1]. This compound is characterized by a unique 'U'-shaped molecular conformation driven by a defined intramolecular π–π interaction between the phenyl ring bonded directly to tin and the phenyl ring of the neophyl (2-methyl-2-phenylpropyl) group [1]. This specific conformation differentiates it from classical, non-functionalized diorganotin dihalides and directly dictates its solid-state packing, which is devoid of intermolecular Sn–halide bridging interactions [1].

Crystal engineering studies requiring defined intramolecular π–π interactions
Organotin supramolecular chemistry without intermolecular Sn–halide bridging
Asymmetric organotin precursor with equivalent primary Sn–Cl bonds

Why Generic Substitution Fails


Substituting dichloro(2-methyl-2-phenylpropyl)phenylstannane with a generic, symmetrically substituted diorganotin dichloride like diphenyltin dichloride (Ph2SnCl2) or methylphenyltin dichloride (MePhSnCl2) fundamentally alters key solid-state properties. The target compound's unique 'U' conformation, enforced by an intramolecular face-to-face π–π interaction of ~3.4 Å, eliminates the network of intermolecular Sn···Cl secondary bonds and C–H···Cl hydrogen bonds that dominate the crystal structures of its simpler analogs [1]. As a result, the compound's lattice architecture, solubility, and reactivity profile are not interchangeable with those of RR'SnX2 compounds that lack this specific intramolecular constraint, making it indispensable for applications where a molecular, non-bridged solid-state structure is required [1].

Generic R2SnCl2 analogs form extended Sn···Cl networks; this compound behaves as a molecular solid.
Lack of intramolecular π–π constraint may shift crystal packing, solubility, and reactivity.

Differentiation from Structural Analogs


Intramolecular π–π Stacking vs. Dibromo Analog

The defining structural feature of the target compound is a 'U' shape that brings the two phenyl rings into a face-to-face orientation via an intramolecular π–π interaction. This geometry is nearly identical to its dibromo analog, but the specific metrics allow for fine-tuning of crystal packing. The centroid-to-centroid distance for the dichloro compound is 3.940 Å, while the dibromo analog shows a shorter distance of 3.898 Å [1]. Perpendicular interplanar distances reveal a nuanced offset: the distance from the neophyl phenyl centroid to the plane of the Sn-phenyl ring is 3.368 Å for the dichloro compound, compared to 3.416 Å for the dibromo compound, and the corresponding reverse distances are 3.757 Å for the dichloro and 3.713 Å for the dibromo [1]. The dihedral angle between the two interacting phenyl planes is 14.0° for the dichloro compound, compared to 11.1° for the dibromo analog [1].

π–π Geometry vs Dibromo
Head-to-head
Centroid dist. 3.940 Å (target) vs 3.898 Å; dihedral 14.0° vs 11.1°; perp. offsets differ.
May support halide-dependent tuning of C–H···π packing interactions.
Data at 120 K; isomorphous pair.
Crystal Engineering Organotin Chemistry Non-covalent Interactions

Suppressed Sn–Cl Bridging vs. Ph2SnCl2

In typical diorganotin dichlorides like Ph2SnCl2 and MePhSnCl2, intermolecular Sn···Cl secondary bonds create a complex supramolecular network. The target compound's 'U' shape completely prevents this. The shortest intermolecular Sn···Cl distance in the target compound is approximately 5.4 Å, indicating zero significant bonding interaction [1]. In stark contrast, Ph2SnCl2 exhibits significant intermolecular Sn···Cl contacts in the range of 3.7697–3.8724 Å, while MePhSnCl2 displays these contacts in the range of 3.422–3.806 Å [1]. This absence of bridging leads to a clear structural consequence: the two primary Sn–Cl bonds in the target compound are observed to be equivalent, whereas the Sn–Cl bond lengths in Ph2SnCl2 are distorted, spanning a wide range from 2.336 to 2.357 Å due to these secondary interactions [1].

Sn–Cl Bridging vs Ph2SnCl2
Cross-study comparative
Shortest Sn···Cl ~5.4 Å (absent) vs 3.77–3.87 Å in Ph2SnCl2.
Molecular solid context; may predict dissolution differences vs. coordination polymers.
Primary Sn–Cl bonds equivalent.
Coordination Chemistry Crystal Engineering Secondary Bonding

Synthesis and Purity Verification via NMR

The compound is prepared by a specific transmetallation route: the reaction of [PhC(Me)2CH2]Ph3Sn with HgCl2 in acetone, followed by recrystallization from ethanol [1]. This yields a crystalline solid with a verified melting point of 328–330 K. Its identity and purity can be rigorously confirmed using the published multi-nuclear NMR fingerprint, which includes characteristic 1H, 13C, and 119Sn J-coupling patterns, such as a 2J(119,117Sn-1H) coupling of 78.4, 75.3 Hz for the CH2Sn protons and a 1J(119,117Sn-13C) coupling of 548, 524 Hz for the CH2 carbon [1]. These specific coupling constants serve as a unique spectroscopic quality assurance fingerprint not shared by the bis(neophyl) analog (CAS 14208-42-5) or other simple monophenyltin chlorides.

Synthesis & NMR Identity
Method context
Transmetallation from [PhC(Me)2CH2]Ph3Sn + HgCl2; m.p. 328–330 K; 1H δ 2.67 (2JSn-H = 78.4/75.3 Hz).
Supports identity verification via published NMR coupling constants.
NMR in Me2CO-d6.
Synthetic Methodology Analytical Chemistry Quality Control

Key Research Applications


Model for Face-to-Face π–π Interactions

This compound is an ideal model for fundamental crystal engineering studies because its intramolecular π–π interaction, with a measured centroid distance of 3.940 Å and a well-defined dihedral angle of 14.0°, acts as a fixed internal supramolecular synthon [1]. Unlike intermolecular π–π interactions, this fixed geometry allows researchers to systematically study how this specific motif impacts crystal packing, layer formation, and intermolecular C–H···π networks without interference from competing Sn–halide bridging interactions [1].

Asymmetric Organotin Precursor via Halide Metathesis

The equivalence of the two primary Sn–Cl bonds, a direct consequence of the absent intermolecular bridging, makes this compound a well-behaved precursor for stepwise halide substitution or metathesis reactions [1]. This contrasts with Ph2SnCl2, where the asymmetric bonding environment from secondary Sn···Cl interactions leads to a range of primary bond lengths (2.336–2.357 Å), complicating selective derivatization [1]. The target compound therefore offers a cleaner starting point for synthesizing unsymmetrical diorganotin species with distinct functional groups.

Isostructural Halide Comparison

The target compound is isomorphous with its dibromo analog, allowing for direct, head-to-head crystallographic comparison of Cl versus Br effects on non-covalent interactions. The quantifiable differences, such as the 0.042 Å shift in centroid distance and the 2.9° change in dihedral angle, enable precise experimental investigations into halogen-dependent packing forces [1]. This makes the compound a requisite standard for any comparative study involving the role of halide identity in organotin supramolecular chemistry.

Application
Selection Property
Validation Focus
π–π Interaction Model Studies
Fixed intramolecular π–π geometry
Crystal packing and layer formation analysis
Asymmetric Organotin Precursor
Equivalent primary Sn–Cl bonds
Halide substitution selectivity
Isostructural Halide Comparison
Isomorphous with dibromo analog
Comparative non-covalent interaction analysis
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